molecular formula C10H13NO4 B12065636 4-Isobutoxy-3-nitrophenol

4-Isobutoxy-3-nitrophenol

Cat. No.: B12065636
M. Wt: 211.21 g/mol
InChI Key: QWHNBWAWCHOFGX-UHFFFAOYSA-N
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Description

4-Isobutoxy-3-nitrophenol is an organic compound characterized by the presence of a nitro group (-NO2) and an isobutoxy group (-OCH2CH(CH3)2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3-nitrophenol typically involves the nitration of 4-isobutoxyphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Reduction: 4-Isobutoxy-3-aminophenol.

    Substitution: Various substituted phenols depending on the substituent introduced.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Isobutoxy-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-nitrophenol depends on the specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or catalytic surfaces that facilitate the reduction process.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Lacks the isobutoxy group, making it less hydrophobic.

    4-Isobutoxyphenol: Lacks the nitro group, making it less reactive in reduction reactions.

    3-Nitrophenol: Has the nitro group in a different position, affecting its reactivity and properties.

Uniqueness

4-Isobutoxy-3-nitrophenol is unique due to the presence of both the isobutoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-(2-methylpropoxy)-3-nitrophenol

InChI

InChI=1S/C10H13NO4/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7,12H,6H2,1-2H3

InChI Key

QWHNBWAWCHOFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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